Neoclovene

Essential oil GC-MS ginseng

Neoclovene (including α-neoclovene and β-neoclovene isomers) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight of 204.35 g/mol. It occurs naturally as a volatile constituent in essential oils from multiple plant species, most notably Panax ginseng root, where it constitutes a major component alongside other sesquiterpenes.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B12056202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoclovene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C13CCC2C(C3)(C)C)C
InChIInChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12?,14-,15+/m0/s1
InChIKeyZCJQJJWNFDNQGZ-JQXSQYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoclovene Compound Overview: Sesquiterpene Identity, Natural Sources, and Procurement Considerations


Neoclovene (including α-neoclovene and β-neoclovene isomers) is a tricyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight of 204.35 g/mol [1]. It occurs naturally as a volatile constituent in essential oils from multiple plant species, most notably Panax ginseng root, where it constitutes a major component alongside other sesquiterpenes [2]. Chemically, α-neoclovene (CAS 4545-68-0) can be obtained via acid-catalyzed rearrangement of caryophyllene, demonstrating its structural relationship to the broader caryophyllene family [3]. This compound is recognized in authoritative databases (ChEBI:192759) as a plant metabolite and volatile oil component [4], and is commercially available from research suppliers at ≥95.0% purity (sum of enantiomers, GC) .

Why Generic Substitution Fails: Critical Differentiation Factors for Neoclovene in Research and Industrial Procurement


Generic substitution among sesquiterpenes is scientifically unsound due to compound-specific structural features that dictate distinct physicochemical behavior, biosynthetic origin, and pharmacological potential. Within the caryophyllene family alone, neoclovene, clovene, and caryolan-1-ol exhibit divergent rearrangement pathways and product distributions under identical acidic conditions [1]. Furthermore, QSAR modeling of fifteen sesquiterpenoids demonstrates that hepatoprotection activity varies substantially based on molecular descriptors unique to each compound, with 3D-QSAR models achieving predictive power Q² > 0.95 [2]. Even among co-occurring ginseng volatiles, α-neoclovene and β-caryophyllene are both major components yet possess distinct biosynthetic routes and may exhibit differential antibacterial and antitumor activity profiles [3]. Procurement of neoclovene based solely on sesquiterpene class membership ignores these compound-specific functional attributes that directly impact experimental reproducibility and application outcomes.

Quantitative Evidence Guide: Verifiable Differentiation Data for Neoclovene Procurement Decisions


Essential Oil Abundance: α-Neoclovene as a Major Discriminating Component in Panax ginseng Volatile Profiles

In fresh Panax ginseng root volatile oil, α-neoclovene constitutes 7.78% of total peak area, ranking as the fourth most abundant sesquiterpene after α-humulene (13.91%), bicyclogermacrene (13.59%), and β-caryophyllene (8.24%) [1]. This abundance level positions α-neoclovene as a quantitative marker for ginseng essential oil authentication and quality assessment, distinguishing it from trace-level sesquiterpenes present in the same matrix. In a separate plant source, Elionurus tristis essential oil, neoclovene is present at 15.8%, representing the second most abundant component after β-gurjunene (18.4%) [2].

Essential oil GC-MS ginseng volatile profiling

QSAR-Modeled Hepatoprotection: Predicted Activity Differentiation of α-Neoclovene Among Sesquiterpenoids

A 3D-QSAR study assessed the relative hepatoprotection effect of fifteen sesquiterpenoids including (-)-α-neoclovene, β-caryophyllene, isocaryophyllene, (+)-valencene, guaiazulene, (-)-α-cedrene, (+)-aromadendrene, (-)-α-copaene, and (+)-cyclosativene [1]. The models demonstrated high predictive reliability with adjusted R² values of 0.819 (assay A, tert-butyl hydroperoxide-induced toxicity) and 0.972 (assay B, ascorbate/iron sulfate-induced lipid peroxidation), with cross-validated Q² > 0.950 and SDEP < 2% for both models [1]. (-)-α-Neoclovene was included in the training set of fifteen structurally diverse sesquiterpenoids, and the resulting QSAR model enables prediction of its hepatoprotective potential relative to other sesquiterpenes based on molecular descriptors.

QSAR hepatoprotection in silico modeling sesquiterpenoid

Optical Purity and Physical Specifications: Procurement-Grade Differentiation of (-)-α-Neoclovene

Research-grade (-)-α-neoclovene is characterized by defined optical activity and purity specifications essential for analytical and synthetic applications. The compound exhibits specific optical rotation [α]20/D −79±2° (neat) and refractive index n20/D 1.508 . Commercial availability at ≥95.0% purity (sum of enantiomers, GC) provides a verifiable procurement benchmark. The compound is documented as a rearrangement product of caryophyllene and a main volatile constituent of ginseng, with storage classification as a combustible liquid (WGK 3) .

Optical rotation refractive index GC purity analytical standard

Priority Application Scenarios for Neoclovene Based on Verified Evidence


Ginseng Essential Oil Authentication and Quality Control

α-Neoclovene serves as a quantitative marker compound for Panax ginseng volatile oil authentication. GC-MS analysis confirms its presence at 7.78% peak area in fresh ginseng root volatiles, ranking among the top four most abundant sesquiterpenes [1]. Laboratories performing botanical identity verification, adulteration detection, or batch-to-batch consistency assessment for ginseng-derived products require purified α-neoclovene as an analytical reference standard to establish retention time calibration and response factor determination.

Hepatoprotection Screening and QSAR-Guided Bioactivity Studies

(-)-α-Neoclovene is positioned within a validated 3D-QSAR framework for predicting sesquiterpenoid hepatoprotection activity [1]. The model achieved R²adj of 0.819-0.972 and Q² > 0.950 across two distinct hepatotoxicity assays using rat liver homogenates. Researchers investigating natural product-derived hepatoprotective agents can procure (-)-α-neoclovene to experimentally validate QSAR predictions or to serve as a structurally characterized comparator in broader sesquiterpenoid screening panels.

Acid-Catalyzed Rearrangement and Synthetic Chemistry Studies

Neoclovene is a well-characterized product of caryophyllene acid-catalyzed rearrangement, with its formation mechanism demonstrating the intermediacy of a specific carbonium ion derived from (4S,7R)-3,3,7,11-tetramethyltricyclo[5,4,0,01,4]undecan-11-ol [1]. The compound undergoes further rearrangement under super-acidic conditions to yield distinct product distributions, including novel ketones with previously unknown carbon skeletons when neoclovene epoxides are treated with formic acid or ZrO₂/SO₄²⁻ solid superacid [2]. Synthetic organic chemists studying terpene rearrangements or seeking to access neoclovene-derived scaffolds require the purified compound as a starting material.

Natural Product Library Construction and Metabolomics Reference Standards

As a documented plant metabolite and volatile oil component across multiple botanical species including Panax ginseng, Anacardium humile (7.2% α-neoclovene in fruit oil), and Elionurus tristis (15.8% neoclovene), the compound is an essential inclusion in natural product screening libraries [1][2]. Untargeted metabolomics studies of medicinal plants or essential oil-bearing species benefit from authenticated α-neoclovene reference material to confirm compound identity via retention index matching and mass spectral comparison.

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